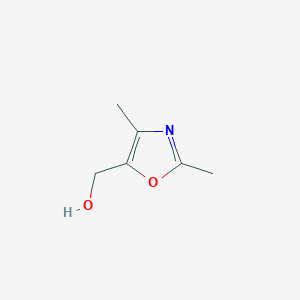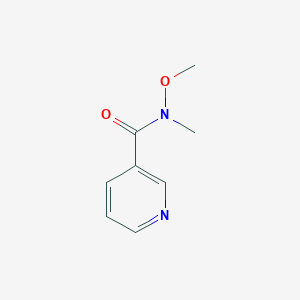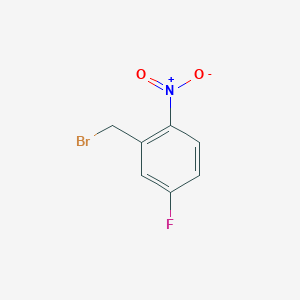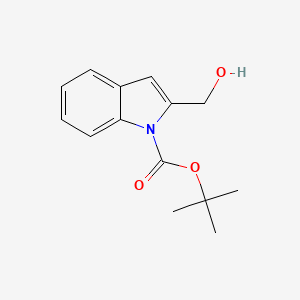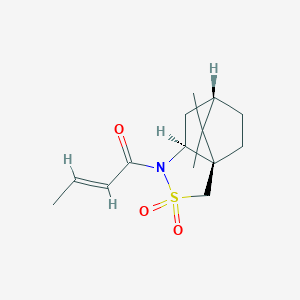
(N-Crotonyl)-(2S)-bornane-10,2-sultam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(N-Crotonyl)-(2S)-bornane-10,2-sultam is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.38 g/mol. It is also known by its IUPAC name, (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one. This compound is a useful research chemical and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N-Crotonyl)-(2S)-bornane-10,2-sultam typically involves the reaction of crotonic acid with (2S)-bornane-10,2-sultam under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and yield. The production process is carried out in a cGMP (current Good Manufacturing Practice) workshop with strict quality control measures to meet the required standards.
化学反応の分析
Types of Reactions
(N-Crotonyl)-(2S)-bornane-10,2-sultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or sulfides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
科学的研究の応用
(N-Crotonyl)-(2S)-bornane-10,2-sultam has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug discovery.
Industry: The compound is used in industrial processes for the production of specialty chemicals and materials.
作用機序
The mechanism of action of (N-Crotonyl)-(2S)-bornane-10,2-sultam involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
Some compounds similar to (N-Crotonyl)-(2S)-bornane-10,2-sultam include:
- (S)-(+)-(2-Butenoyl)-2,10-camphorsultam
- (E)-N-Caffeoylputrescine
- (p-Benzoylbenzyl)trimethylammonium chloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for various research applications. Its ability to undergo different types of chemical reactions and its potential therapeutic applications distinguish it from other similar compounds.
特性
CAS番号 |
94594-81-7 |
|---|---|
分子式 |
C14H21NO3S |
分子量 |
283.39 g/mol |
IUPAC名 |
(E)-1-[(1R,5S,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m1/s1 |
InChIキー |
BKPQKSSKLBTRJO-QDXQHUEUSA-N |
SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
異性体SMILES |
C/C=C/C(=O)N1[C@H]2C[C@H]3CC[C@]2(C3(C)C)CS1(=O)=O |
正規SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



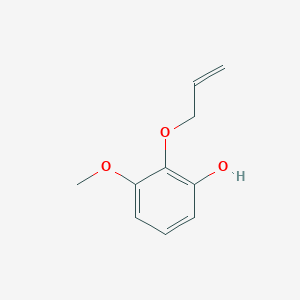


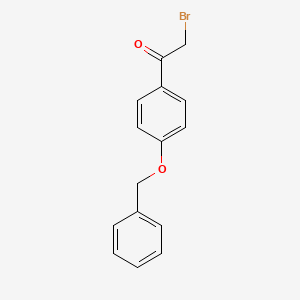
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
